Tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

Description

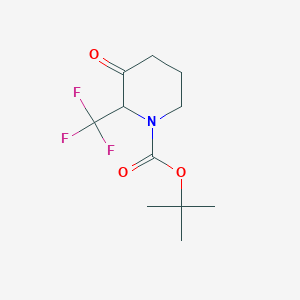

Tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the nitrogen, a ketone at position 3, and a trifluoromethyl (CF₃) substituent at position 2. Its molecular formula is C₁₂H₁₆F₃NO₃, with a molecular weight of 279.26 g/mol. It is primarily used as a pharmaceutical intermediate, leveraging the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity in drug candidates .

Properties

Molecular Formula |

C11H16F3NO3 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(16)8(15)11(12,13)14/h8H,4-6H2,1-3H3 |

InChI Key |

ATXYXHPSLVICDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that facilitate nucleophilic substitution.

Ketone Formation: The ketone functionality is introduced via oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ketone group can undergo further oxidation to form carboxylic acids.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate.

Major Products

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various trifluoromethyl derivatives.

Scientific Research Applications

Tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula CHFNO. It is intended for research purposes and is not designed for human therapeutic applications or veterinary use. The compound features a piperidine ring substituted with a trifluoromethyl group, a ketone, and a tert-butyl ester. Its unique structural features make it an interesting subject of study in medicinal chemistry and material science.

Reactivity

The reactivity of this compound is due to its functional groups. The ketone group allows for nucleophilic addition reactions, while the ester can undergo hydrolysis or transesterification. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, influencing its reactivity in biological systems.

Biological Activity

this compound exhibits significant biological activity, particularly due to the trifluoromethyl group, which is known to enhance metabolic stability and bioavailability. Research suggests that compounds with similar structures may show potential as pharmacophores in drug design, interacting with various biological targets such as enzymes and receptors. This compound has been studied for its potential therapeutic effects.

Synthesis

The synthesis of this compound typically involves several key steps.

Applications

this compound has diverse applications across various fields. Studies on its interactions with biological targets have revealed insights into its mechanism of action. The trifluoromethyl group enhances binding affinity and selectivity towards specific enzymes and receptors, leading to more potent biological effects. The piperidine ring provides a rigid scaffold that facilitates interactions at active sites, while the ketone and ester functionalities can engage in hydrogen bonding and other non-covalent interactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The piperidine ring provides a rigid scaffold that can interact with specific active sites, while the ketone and ester functionalities can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent positions, functional groups, synthesis, and applications.

Key Structural and Functional Comparisons

Substituent Position Effects

- The target compound ’s CF₃ group at position 2 and ketone at position 3 create a unique electronic environment, distinct from analogs like tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate (CF₃ at C4). Positional isomers exhibit differences in steric hindrance and dipole moments, affecting reactivity in cross-coupling or nucleophilic substitution reactions .

- The 3-oxo group in the target compound and tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate introduces hydrogen-bonding capability, which can influence crystallinity and solubility. However, the trifluoroacetyl group at C4 in the latter increases electrophilicity compared to the CF₃ group .

- Organolithium addition for introducing aryl/heteroaryl groups (e.g., tert-butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate) .

- Palladium-catalyzed cross-coupling for attaching aromatic CF₃ substituents (e.g., compound 3o, 62% yield) .

- C–H functionalization with photoredox catalysts for direct CF₃ incorporation (e.g., compound 3f, 71% yield) .

Applications in Drug Discovery

- Compounds with CF₃ groups are prioritized in medicinal chemistry for their metabolic stability and bioavailability. For example, tert-butyl 3-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (3o) is a key intermediate in kinase inhibitor development .

- The 3-oxo derivatives are often used as precursors for further functionalization, such as forming enamines or undergoing reductions to generate chiral centers .

Biological Activity

Tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its structure, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 267.24 g/mol. Its structure features a piperidine ring substituted with a trifluoromethyl group, a ketone, and a tert-butyl ester, which contribute to its unique chemical behavior and biological interactions .

Key Structural Features:

- Piperidine Ring: Provides a rigid scaffold for biological interactions.

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, improving bioavailability.

- Ketone and Ester Functionalities: Facilitate nucleophilic reactions and hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to the trifluoromethyl group, which significantly enhances the compound's binding affinity to various enzymes and receptors. This interaction can lead to potent biological effects, including:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways in cells .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit potential as pharmacophores in drug design. The following table summarizes some of the observed biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antiviral | Potential efficacy against certain viruses due to its mechanism of action. |

| Anti-inflammatory | May reduce inflammation by modulating immune responses. |

| Cytotoxicity | Shown to induce apoptosis in specific cancer cell lines in vitro. |

Case Studies and Research Findings

-

Antimicrobial Activity:

A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disruption of bacterial cell membrane integrity. -

Antiviral Properties:

Research indicated that this compound could inhibit viral replication in vitro, particularly against RNA viruses. The presence of the trifluoromethyl group was crucial for enhancing antiviral potency by stabilizing the drug's interaction with viral proteins . -

Cytotoxic Effects:

In cancer research, this compound was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways, suggesting potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | CHFNO | 0.86 |

| Tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate | CHFNO | 0.82 |

| Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride | CHFNClO | 0.83 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate?

- Methodological Answer : The compound is synthesized via acylation of 1-Boc-3-piperidone with ethyl trifluoroacetate in the presence of triethylamine and dichloromethane. Reaction optimization includes temperature control (0–25°C) and inert atmosphere to prevent side reactions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl at δ ~170 ppm) .

- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295) .

Q. What safety precautions are critical during handling?

- Methodological Answer : Use fume hoods for synthesis due to volatile solvents. Wear nitrile gloves, goggles, and lab coats. Store at 2–8°C under nitrogen to prevent hydrolysis of the Boc group. Emergency protocols include ethanol rinses for skin contact .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the stereochemistry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines disordered structures (e.g., CF₃ groups). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and absorption correction (multi-scan) minimizes errors. Hydrogen bonding (O—H⋯O) and torsion angles (e.g., 41.64° dihedral) confirm spatial arrangements .

Q. How are discrepancies in spectroscopic and crystallographic data resolved?

- Methodological Answer : Discrepancies (e.g., CF₃ disorder) are addressed via:

- Occupancy Refinement : Split F-atom positions with anisotropic displacement parameters (e.g., 0.824 occupancy for dominant sites) .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate conformers .

Q. What reaction mechanisms explain the stability of the trifluoromethyl group under basic conditions?

- Methodological Answer : The electron-withdrawing CF₃ group stabilizes adjacent carbonyls via inductive effects, reducing nucleophilic attack. Kinetic studies (e.g., monitoring by IR at 1720 cm⁻¹) show slower hydrolysis rates compared to non-fluorinated analogs .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.